Product packaging for Glutarimide(Cat. No.:CAS No. 1121-89-7)

Glutarimide

Cat. No.: B196013
CAS No.: 1121-89-7
M. Wt: 113.11 g/mol
InChI Key: KNCYXPMJDCCGSJ-UHFFFAOYSA-N
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Description

Piperidine-2,6-dione is a dicarboximide that is piperidine which is substituted by oxo groups at positions 2 and 6. It is a member of piperidones and a dicarboximide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B196013 Glutarimide CAS No. 1121-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KNCYXPMJDCCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7074452
Record name Glutarimide
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1121-89-7
Record name Glutarimide
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Historical Context of Glutarimide in Scientific Inquiry

The journey of glutarimide began in the early 20th century with its initial synthesis from glutaric acid. wikipedia.org For a considerable period, its primary value was recognized in the realm of synthetic chemistry, serving as a useful intermediate. A notable early synthesis method involved the distillation of ammonium (B1175870) glutarate. orgsyn.org Other documented methods include preparation from glutaric acid with sulfamide (B24259) or formamide, hydrolysis of pentanedinitrile with acetic acid, and the oxidation of piperidine. orgsyn.org

The pharmacological relevance of the this compound scaffold dramatically came to light with the introduction of thalidomide (B1683933) in the 1950s. wikipedia.org Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal in 1961. However, the story of thalidomide was far from over. Its re-emergence in 1998 for treating erythema nodosum leprosum and later for multiple myeloma reignited interest in the this compound core. wikipedia.org This resurgence paved the way for the development of safer and more potent immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929), which are crucial in modern cancer therapy. wikipedia.orgtandfonline.com

Another this compound derivative, glutethimide, was introduced as a non-barbiturate sedative but was eventually discontinued (B1498344) due to issues of abuse and toxicity. wikipedia.org These historical episodes, both triumphant and cautionary, have cemented the importance of the this compound structure in medicinal chemistry, driving continuous research into its therapeutic potential.

Glutarimide As a Core Scaffold in Chemical Science

The glutarimide ring, chemically known as piperidine-2,6-dione, is a six-membered heterocyclic structure containing two ketone groups. wikipedia.org This arrangement provides a versatile and robust scaffold for the synthesis of a wide array of derivatives with diverse biological activities. solubilityofthings.comontosight.ai The core structure allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. ontosight.ai

The significance of this compound as a scaffold is underscored by its presence in a range of bioactive compounds:

Immunomodulatory Drugs (IMiDs): Derivatives like thalidomide (B1683933) and lenalidomide (B1683929) function by binding to the protein cereblon (CRBN), an E3 ubiquitin ligase adaptor. wikipedia.orgbeilstein-journals.org This interaction leads to the degradation of specific proteins, resulting in immunomodulatory and anti-angiogenic effects. wikipedia.org

Antibiotics: Certain naturally occurring this compound-containing polyketides, such as cycloheximide (B1669411) and streptimidone, exhibit potent antimicrobial and antifungal properties. mdpi.comjst.go.jp Cycloheximide, for instance, acts by inhibiting protein synthesis in eukaryotic cells, making it an invaluable tool in biological research. wikipedia.org

Anticancer Agents: Beyond the IMiDs, researchers are exploring other this compound derivatives for their potential to inhibit tumor growth. wipo.intontosight.ai These compounds often work by interfering with critical cellular processes in cancer cells.

Central Nervous System (CNS) Active Agents: The this compound scaffold has also been investigated for its potential in developing treatments for neurological and psychiatric conditions, with some derivatives showing anticonvulsant and anxiolytic properties. ontosight.aiontosight.aioup.com

The versatility of the this compound scaffold is a central theme in medicinal chemistry, with ongoing efforts to synthesize novel derivatives with improved efficacy and safety profiles.

Current Research Trajectories and Significance of Glutarimide Derivatives

Classical Approaches to this compound Ring Construction

Classical methods for synthesizing glutarimides primarily involve the formation of the cyclic imide structure through condensation, cyclization, cycloaddition, and Michael addition pathways.

Condensation Reactions of Glutaric Anhydride (B1165640) with Amines

One of the most direct and classical routes to glutarimides involves the reaction between glutaric anhydride and primary amines. This process typically proceeds in two stages: first, the nucleophilic attack of the amine on the anhydride to form an intermediate amic acid (a monoamide of glutaric acid), followed by intramolecular cyclization with the elimination of water to yield the this compound ring.

For instance, the reaction of glutaric anhydride with various primary amines, such as ethylmethylamine, leads to the formation of substituted glutarimides ontosight.ai. Similarly, aromatic amines like phenylamine or substituted anilines can react with glutaric anhydride to form N-aryl this compound derivatives ontosight.airesearchgate.net. In these reactions, the initially formed 4-(N-substituted carbamoyl) butanoic acid intermediate can be cyclized under dehydrating conditions, often by heating or using reagents like acetyl chloride researchgate.net. The use of catalysts, such as boric acid, can also facilitate the direct conversion of amines and glutaric anhydride to glutarimides, sometimes in a one-pot process rsc.org.

Table 2.1.1: Representative Condensation Reactions of Glutaric Anhydride with Amines

Starting MaterialsAmine ComponentReaction ConditionsProduct ExampleYield (%)Citation
Glutaric AnhydrideEthylmethylamineNot specifiedThis compound, 2-ethyl-2-methyl-Not specified ontosight.ai
Glutaric AnhydridePhenethylamineNot specifiedN-phenethyl-3-phenyl-glutarimideNot specified ontosight.ai
Glutaric AnhydridePhenylamineNot specifiedN-phenyl-3-phenyl-glutarimideNot specified ontosight.ai
Glutaric Anhydride + Substituted AnilineAromatic AmineReflux with acetyl chloride (for cyclization of amic acid intermediate)N-phenyl this compound derivatives46-88 researchgate.net
Boc-protected amine + Glutaric AnhydrideAmineBoric acid (10 mol%), Xylenes, 140 °CThis compound derivativeNot specified rsc.org

Cyclization of Amido-Esters

Another important strategy involves the cyclization of precursors that contain both an amide and an ester functional group, or latent forms thereof. These molecules are often derived from amino acids or related compounds. For example, derivatives of glutamine, such as l-glutamine (B1671663) tert-butyl esters, can be deprotected and subsequently cyclized to form glutarimides nih.gov. This method relies on the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, leading to ring closure and the elimination of an alcohol.

In some synthetic sequences, an amido-ester intermediate is formed, which then undergoes cyclization. For instance, research has described the formation of substituted N-benzyl-3-toluenesulfonyl glutarimides by cyclizing intermediates derived from amido-esters and α,β-unsaturated esters thieme-connect.com.

Formal [3+3] Cycloaddition Strategies

Formal [3+3] cycloaddition reactions offer an elegant approach to constructing the six-membered this compound ring by combining two three-atom fragments. These strategies often involve the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single operation.

A notable example involves the annulation between enals (three-atom fragments) and substituted malonamides (also three-atom fragments). This reaction, often catalyzed by N-heterocyclic carbenes (NHCs), can efficiently produce functionalized this compound derivatives researchgate.netontosight.airesearchgate.netacs.org. These methods are particularly valuable as they can be designed to achieve high enantioselectivity, providing access to chiral glutarimides, which are crucial for many pharmaceutical applications researchgate.netacs.orgrsc.org. The catalytic reaction typically proceeds via a cascade of Michael addition and intramolecular amidation steps, leading to the formation of the this compound skeleton researchgate.netacs.org.

Table 2.1.3: Representative Formal [3+3] Cycloaddition Strategies for this compound Synthesis

Three-Atom Fragment 1 (e.g., Enal)Three-Atom Fragment 2 (e.g., Malonamide)Catalyst/ConditionsProduct TypeEnantioselectivityYield (%)Citation
EnalsSubstituted MalonamidesOxidative N-Heterocyclic Carbene (NHC) catalysisFunctionalized this compound derivativesExcellentGood researchgate.netresearchgate.netacs.org
EnalsSubstituted MalonamidesNHC-catalyzed asymmetric [3+3] cycloadditionChiral six-membered (hetero)cyclic compoundsHighGood rsc.org
α,β-unsaturated aldehydesCyclic β-ketoamidesNHC-catalyzed spiro-annulationSpiro-glutarimide derivativesGoodGood ontosight.ai

Michael Addition Pathways

Michael addition, a cornerstone of organic synthesis for forming C-C bonds, is extensively utilized in this compound synthesis. This reaction involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or similar electron-deficient alkene (Michael acceptor) organic-chemistry.orgwikipedia.org.

This pathway often involves the reaction between compounds containing an active methylene (B1212753) group (which can form a stabilized carbanion, acting as a Michael donor) and conjugated amides or related structures that can act as the Michael acceptor or contribute to the ring formation. Malonic acid derivatives are frequently employed as optimal 1,3-bielectrophiles in these reactions thieme-connect.com.

A reported method involves the reaction of compounds with an active methylene group (e.g., malonates) with conjugated amides. This transformation, optimized using potassium tert-butoxide (t-BuOK) as a base and 18-crown-6 (B118740) as a co-catalyst in a THF/tert-pentanol solvent mixture at 70 °C, yielded glutarimides in 65–70% yield thieme-connect.comorganic-chemistry.org. Furthermore, N-benzyl-substituted amidomalonates have been reacted with α,β-unsaturated esters to produce substituted glutarimides with high yields (89–93%) and excellent enantioselectivities (94–98% ee) thieme-connect.com.

Table 2.1.4.1: Michael Addition Pathways from Acrylamides and 1,3-Bielectrophiles

Michael Donor (Active Methylene)Michael Acceptor/ComponentCatalyst/ConditionsProduct ExampleYield (%)EnantioselectivityCitation
Active methylene compoundsConjugated amidest-BuOK, 18-crown-6, THF/tert-pentanol (3:1), 70 °CGlutarimides65–70Not specified thieme-connect.comorganic-chemistry.org
N-benzyl-amidomalonatesα,β-unsaturated estersNot specifiedN-benzyl-3-toluenesulfonyl glutarimides89–9394–98% ee thieme-connect.com

This route utilizes acetamide (B32628) derivatives or related nucleophiles that undergo Michael addition to α,β-unsaturated carbonyl compounds. The resulting adduct then cyclizes to form the this compound ring.

Various strategies fall under this category. For instance, acetamide derivatives can react with substituted acrolein, bromacrolein, or acryloyl derivatives to yield glutarimides thieme-connect.com. One example involves a three-component reaction where an alkyl isocyanide, a dialkyl acetylenedicarboxylate (B1228247), and ethoxycarbonylmethyl triphenylphosphonium bromide react to produce N-alkyl-2-triphenylphosphoranylidene glutarimides in yields of 51–63% thieme-connect.com. Another approach involves the sequential reaction of chloroacetyl chloride with benzylamine (B48309) to form a p-toluenesulfonylacetamide intermediate, which then cyclizes with α,β-unsaturated esters to afford substituted N-benzyl-3-toluenesulfonyl glutarimides in yields ranging from 72–95% thieme-connect.com. These methods highlight the versatility of Michael addition chemistry in constructing the this compound scaffold.

Table 2.1.4.2: Michael Addition Pathways from Acetamide Derivatives and α,β-Unsaturated Carbonyl Compounds

Nucleophile (Acetamide Derivative)Michael AcceptorReaction Type / ConditionsProduct ExampleYield (%)Citation
Alkyl isocyanideDialkyl acetylenedicarboxylate + Ethoxycarbonylmethyl triphenylphosphonium bromideThree-component reactionN-alkyl-2-triphenylphosphoranylidene this compound51–63 thieme-connect.com
Acetamide derivativesAcrolein derivativesMichael addition followed by cyclizationSubstituted glutarimidesNot specified thieme-connect.com
Acetamide derivativesBromacrolein derivativesMichael addition followed by cyclizationSpirothis compound derivativesNot specified thieme-connect.com
Acetamide derivativesAcryloyl cyanide derivativesMichael addition followed by cyclizationSpirothis compound derivativesNot specified thieme-connect.com
Intermediate from Chloroacetyl chloride + Benzylamine + Na p-toluenesulfinateα,β-unsaturated estersSequential reaction and cyclizationN-benzyl-3-toluenesulfonyl glutarimides72–95 thieme-connect.com

Compound Name Index

this compound

Glutaric Anhydride

Amic Acid

N-aryl this compound

4-(N-phenylcarbamoyl) butanoic acid

N-phenyl this compound

this compound, 2-ethyl-2-methyl-

N-phenethyl-3-phenyl-glutarimide

N-phenyl-3-phenyl-glutarimide

l-glutamine tert-butyl ester

N-benzyl-3-toluenesulfonyl this compound

Enals

Malonamides

Spiro-glutarimide

N-alkyl-2-triphenylphosphoranylidene this compound

Acrolein derivatives

Bromacrolein derivatives

Acryloyl cyanide derivatives

p-toluenesulfonylacetamide

Michael Addition/Intramolecular Transacylation

The synthesis of glutarimides can be effectively achieved through a tandem process involving Michael addition followed by intramolecular transacylation. This methodology typically begins with the base-catalyzed Michael addition of active methylene compounds to α,β-unsaturated amides. The resulting intermediate then undergoes an intramolecular N-acylation of the carboxamide group, leading to the formation of the this compound ring system researchgate.netthieme-connect.comthieme-connect.comresearchgate.net. This approach offers a relatively general and straightforward route to synthetically useful intermediates and potentially pharmacologically active compounds. Variations of this strategy include formal [3+3] cycloaddition pathways that utilize α,β-unsaturated acyl cyanides as bis-electrophiles, enabling the synthesis of enantioenriched spiro-glutarimide derivatives researchgate.net.

Preparation from Baylis–Hillman Adducts

Baylis-Hillman adducts and their derivatives serve as versatile precursors for the synthesis of various this compound structures. For instance, Baylis-Hillman alcohols can be transformed into piperidine-2,6-diones (glutarimides) through a sequence involving Johnson-Claisen rearrangement, partial hydrolysis, and cyclization researchgate.net. Additionally, Baylis-Hillman acetates have been utilized in biscyclization strategies to synthesize tetralone-spiro-glutarimides and spirobisglutarimides, involving facile C-C and C-N bond formation researchgate.netijream.orguohyd.ac.inacs.org. These methods highlight the utility of readily accessible Baylis-Hillman products in constructing complex this compound frameworks.

Advanced Synthetic Techniques for this compound Functionalization

Multicomponent Reactions for Diverse this compound Alkaloids

Multicomponent reactions (MCRs) provide an efficient strategy for the rapid assembly of complex molecular scaffolds, including this compound alkaloids. A notable application involves the Ugi four-component reaction, which can introduce multiple points of variation in a single step. Subsequent hydrolysis, cyclization under mild conditions, and amine deprotection allow for the synthesis of this compound alkaloids and their derivatives idexlab.comresearchgate.netjst.go.jpcore.ac.uk. This MCR-based approach has been successfully employed to synthesize natural products and a series of their derivatives, offering a concise route to optically pure compounds by separating diastereomers of cyclized intermediates researchgate.netcore.ac.uk.

Rhodium-Catalyzed N–H Insertion with Diazo Glutarimides

Rhodium catalysis plays a pivotal role in the functionalization of this compound cores, particularly through N-H insertion reactions involving diazo compounds. Specifically, N-Boc-α-diazo this compound has emerged as a valuable reagent for incorporating heterocyclic components into the this compound framework researchgate.netbeilstein-journals.org. When treated with dirhodium catalysts, such as Rh₂(esp)₂, these diazo glutarimides undergo efficient N-H insertion with a wide range of aromatic and saturated NH-heterocycles. This methodology yields modified glutarimides that are appealing for generating cereblon (CRBN) binding ligands and for potential applications in PROTAC molecules researchgate.netbeilstein-journals.org. The reaction conditions are typically mild, leading to moderate to high yields and allowing for the introduction of diverse heterocyclic substituents beilstein-journals.org.

Asymmetric Dirhodium-Catalyzed Derivatization

The development of asymmetric catalytic methods has significantly advanced the synthesis of stereochemically defined this compound derivatives. Dirhodium catalysts are instrumental in achieving high levels of enantioselectivity in various transformations of this compound scaffolds.

A powerful application of dirhodium catalysis involves the enantioselective C–H functionalization of this compound derivatives. Classical CRBN-binding this compound cores can be readily derivatized into aryl diazoacetates. These diazo compounds, in the presence of chiral dirhodium catalysts, undergo highly enantioselective C–H functionalization of hydrocarbons and cyclopropanation of alkenes researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net. These reactions proceed under mild conditions, often with high yields and exceptional enantiomeric excesses (ee), allowing for the preparation of stereochemically rich this compound-containing compounds. The resulting functionalized glutarimides can serve as intermediates for molecular glue degraders and bifunctional ligand-directed degraders researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net.

Table 1: Examples of Dirhodium-Catalyzed Enantioselective C–H Functionalization of this compound Derivatives

This compound Precursor (Diazo Derivative)Substrate for C–H FunctionalizationDirhodium CatalystReaction ConditionsYield (%)Enantiomeric Excess (ee)Reference
Aryl diazoacetateHydrocarbons (e.g., cyclohexane)Rh₂(S-TPPTTL)₄Neat substrate78–98High researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net
Aryl diazoacetateStyreneChiral dirhodium catalystMild conditionsHighHigh researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net
Vinyl-substituted this compoundNot specifiedChiral dirhodium catalystMild conditionsHighHigh researchgate.netnih.gov

Table 2: Examples of Rhodium-Catalyzed N–H Insertion with Diazo Glutarimides

Diazo this compound PrecursorNH-Substrate (Heterocycle)Rhodium CatalystReaction ConditionsYield (%)Reference
N-Boc-α-diazo this compoundVarious NH-heterocyclesRh₂(esp)₂DCM, room temp.Moderate to High researchgate.netbeilstein-journals.org

Use of Masked Glutarimides and Subsequent Unmasking

To circumvent the inherent reactivity and sensitivity of the this compound ring, synthetic chemists often employ masked or protected this compound precursors. These protected forms allow for manipulation of other parts of the molecule without affecting the this compound functionality, which is then revealed through a deprotection step.

Key examples of masked this compound strategies include:

N-Boc Protection: The N-Boc (tert-butyloxycarbonyl) group is frequently used to protect the nitrogen atom of this compound derivatives. For instance, N-Boc-α-diazo this compound is a stable and readily synthesized reagent, and the Boc group can be efficiently removed under mild acidic conditions, such as using trifluoroacetic acid (TFA), often in near-quantitative yields beilstein-journals.orgwiley-vch.demasterorganicchemistry.com. This strategy is particularly useful for intermediates like α-diazo glutarimides, facilitating subsequent reactions like N-H insertion beilstein-journals.org.

Development of Modular Core-Forming Steps

The development of modular synthetic strategies is paramount for efficiently constructing diverse this compound derivatives and exploring structure-activity relationships (SAR). These approaches often leverage multicomponent reactions (MCRs) or catalytic annulation reactions to assemble the this compound core from simpler building blocks in a convergent and efficient manner.

Prominent modular approaches include:

Multicomponent Reactions (MCRs): Reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction have been instrumental in the synthesis of this compound-containing molecular glues. By combining functionalized this compound precursors with amidines and isocyanides in a one-pot process, MCRs enable the rapid generation of diverse heterocyclic this compound scaffolds nih.govstanford.edubiorxiv.orgnih.gov. This modularity is crucial for generating chemical libraries and identifying novel bioactive compounds.

Catalytic Annulations: Formal [3+3] annulation reactions, for example, between enals and substituted malonamides catalyzed by N-heterocyclic carbenes (NHCs), allow for the simultaneous formation of C-C and C-N bonds, leading to functionalized glutarimides with high enantioselectivity in a single operation researchgate.netacs.org.

Cross-Coupling Strategies: Modular Ni-catalyzed reductive cross-coupling reactions provide a flexible route to α-arylglutarimides, enabling the systematic incorporation of various aryl motifs and facilitating SAR studies chemrxiv.org.

These modular strategies significantly streamline the synthesis of this compound derivatives, overcoming the limitations of traditional stepwise syntheses that can be laborious and less amenable to rapid diversification biorxiv.orgchemrxiv.org.

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound-containing molecules is fraught with challenges, primarily stemming from the inherent reactivity of the this compound ring itself. Addressing these challenges is crucial for the efficient and selective synthesis of these valuable compounds.

Key Synthetic Challenges:

Ring Instability: The this compound ring is susceptible to hydrolytic ring-opening, particularly under basic or aqueous conditions, which can lead to the formation of acyclic derivatives nih.govacs.orgnih.gov.

Stereochemical Control: The stereocenter adjacent to the imide carbonyl is prone to epimerization under both acidic and basic conditions. Maintaining enantiopurity during synthesis and functionalization is a significant hurdle nih.govnih.gov.

Solubility Issues: Many this compound derivatives exhibit poor solubility in common organic solvents, complicating reaction processing, purification, and scale-up efforts nih.govacs.orgnih.gov.

Harsh Reaction Conditions: Some necessary synthetic transformations, such as deprotection of certain nitrogen-protecting groups or specific cyclization reactions, may require harsh acidic or basic conditions that can degrade the this compound core or lead to unwanted side reactions nih.gov.

Synthetic Diversity: Achieving rapid and broad diversification of this compound structures can be challenging with traditional linear synthetic routes, which often require multiple steps and limit the scope of accessible analogs biorxiv.orgchemrxiv.org.

Future Directions in this compound Synthesis:

Mild and Selective Methodologies: Continued development of mild, anhydrous, and stereoretentive reaction conditions is essential. For instance, the use of fluoride (B91410) sources in cross-coupling reactions has proven effective in preserving the this compound moiety and its stereochemistry nih.gov.

Catalytic Approaches: The application of advanced catalytic systems, including those involving rhodium (Rh) and nickel (Ni), for C-H functionalization, cyclopropanation, and cross-coupling reactions offers powerful tools for late-stage functionalization and the introduction of molecular complexity acs.orgnih.govbeilstein-journals.orgchemrxiv.org.

Multicomponent Reactions (MCRs): Further leveraging MCRs for modular and convergent synthesis will remain a key strategy for rapidly generating diverse this compound libraries, facilitating drug discovery efforts nih.govstanford.edubiorxiv.orgnih.govresearchgate.netacs.org.

Novel Protecting Group Strategies: Research into new protecting groups for the this compound nitrogen and other positions, which are easily introduced, selectively removed under mild conditions, and compatible with a broad range of reactions, is ongoing nih.govbeilstein-journals.orgwiley-vch.de.

Enantioselective Synthesis: A strong emphasis will continue to be placed on developing highly enantioselective synthetic methods to access specific stereoisomers, as chirality often plays a critical role in the biological activity and selectivity of this compound-containing compounds chemrxiv.org.

Flow Chemistry: The integration of continuous flow chemistry principles can offer enhanced control over reaction parameters, improved safety, and greater scalability for this compound synthesis acs.orgresearchgate.net.

By addressing these synthetic challenges and embracing innovative methodologies, researchers can continue to expand the repertoire of accessible this compound derivatives, paving the way for the discovery of new therapeutics and chemical probes.

Compound List

α-arylglutarimides

Aniline

Avadomide

Benzotriazole

(R)-N-benzyl-3-benzyloxy this compound

CELMoDs

Casein kinase 1 α (CK1α)

CRBN

Glutaric acid

Glutaric anhydride

this compound

Gladiostatin

Imidazo[1,2-a]pyrimidine

Immunomodulatory Imide Drugs (IMiDs)

Lenalidomide

N-Boc-α-diazo this compound

Phthalimide (B116566)

Pomalidomide

Succinimide (B58015)

(S)-1c

(S)-2c

Thalidomide (B1683933)

Wee-like protein kinase (WEE1)

Biological Activities and Mechanistic Investigations

Anticancer Activities and Mechanisms

Glutarimide and its derivatives have been extensively investigated for their anticancer properties. These compounds interfere with cancer progression through several key mechanisms, including the inhibition of tumor cell migration, direct cytotoxicity against cancer cells, and the innovative strategy of targeted protein degradation.

A critical aspect of cancer metastasis is the ability of tumor cells to migrate. Several this compound-containing natural products have been identified as potent inhibitors of this process. nih.gov Migrastatin (B49465), a 14-membered macrolide with a this compound side chain, was one of the first such compounds to be extensively studied for its ability to inhibit cell migration. nih.govpnas.org Further research has led to the discovery of related 12-membered macrolides, such as iso-migrastatin and lactimidomycin (B1249191), which are extremely potent inhibitors of cell migration. nih.govacs.org

Studies have shown that the 12-membered this compound-capped macrolides are generally superior to their 14-membered counterparts in inhibiting tumor cell migration. nih.govacs.org For instance, iso-migrastatin and lactimidomycin inhibit cell migration with potencies in the low nanomolar range, which is significantly more potent than migrastatin. nih.gov The MGS core, a synthetic analog of migrastatin, is one of the most potent cell migration inhibitors identified to date, with an IC50 of 22 nM. nih.gov Another this compound-containing compound, gladiostatin, has also been shown to strongly suppress the migration of ovarian cancer cells. researchgate.net

The structural features of these molecules are critical to their activity. For example, the presence of a C2, C3-olefin in the macrolide ring of 12-membered this compound compounds plays a vital role in their inhibitory function. nih.govacs.org The development of simplified synthetic analogs that retain high inhibitory activity, such as the migrastatin core ether (ME), highlights the potential of this class of compounds as antimetastatic agents. pnas.org

Table 1: Inhibition of Tumor Cell Migration by this compound-Containing Compounds

Compound Type Target Cell Line(s) Key Findings
Migrastatin 14-membered macrolide Small cell lung carcinoma, mammary adenocarcinoma Potent inhibitor of tumor cell migration. nih.govpnas.orgresearchgate.net
Iso-migrastatin 12-membered macrolide 4T1 mouse & MDA-MB-231 human mammary tumor Extremely potent cell migration inhibitor, superior to migrastatin. nih.govacs.org
Lactimidomycin 12-membered macrolide 4T1 mouse & MDA-MB-231 human mammary tumor Extremely potent cell migration inhibitor with low nM potency. nih.govacs.org
Gladiostatin This compound polyketide A2780 ovarian cancer Strong suppression of cell migration observed. researchgate.net
Migrastatin Core Ether (ME) Synthetic analog Human small-cell lung carcinoma Highly potent in inhibiting overall metastasis in a xenograft model. pnas.org

In addition to inhibiting migration, many this compound derivatives exhibit direct cytotoxic effects on a variety of human cancer cell lines. tandfonline.comnih.gov The natural product lactimidomycin, for example, displays strong cytotoxicity against a number of human tumor cell lines, with IC50 values ranging from 3.0 to 65 nM. nih.govtandfonline.com

Synthetic this compound derivatives have also been evaluated for their antiproliferative activity. In one study, a series of nine derivatives was tested against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer) cell lines. tandfonline.comnih.govtandfonline.com Among these, compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione), which features a 12-membered ketone ring, was the most potent, with IC50 values between 9 and 27 μM across the tested cell lines. tandfonline.comnih.govtandfonline.com The cytotoxicity of these compounds is often selective, showing greater potency against cancer cells compared to normal cells. upm.edu.my

Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) HeLa 27.0 nih.gov
K562 9.0 nih.gov
MDA-MB-453 12.0 nih.gov
Lactimidomycin Various human tumor cell lines 0.003 - 0.065 nih.gov
Goniothalamin Saos-2 (osteosarcoma) 0.62 upm.edu.my
A549 (lung adenocarcinoma) 2.01 upm.edu.my
UACC-732 (breast carcinoma) 0.84 upm.edu.my
MCF-7 (breast adenocarcinoma) 0.62 upm.edu.my
HT29 (colorectal adenocarcinoma) 1.64 upm.edu.my

A revolutionary approach in cancer therapy involves Targeted Protein Degradation (TPD), a strategy that eliminates disease-causing proteins rather than just inhibiting them. This compound-containing compounds are central to this field, acting as "molecular glues" or as crucial components of Proteolysis-Targeting Chimeras (PROTACs). enamine.netbiochempeg.com These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's destruction via the cell's own protein disposal machinery. enamine.netmdpi.com

The most well-characterized mechanism for this compound-based TPD involves the E3 ubiquitin ligase Cereblon (CRBN). researchgate.netbiorxiv.org Compounds such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—contain a this compound ring that is essential for binding to CRBN. binasss.sa.crnih.gov This binding occurs within a shallow hydrophobic pocket of the CRBN protein, which is lined by three tryptophan residues. binasss.sa.crrscf.ru

The this compound moiety forms critical hydrogen bonds with the CRBN backbone, anchoring the molecule in place. binasss.sa.cr This interaction induces a conformational change in the CRBN surface, creating a new binding site for other proteins, known as neosubstrates, which are not normally targeted by CRBN. biorxiv.orgnih.gov This induced recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is the key event that leads to their degradation and the subsequent death of cancer cells. rscf.ru The development of novel, non-thalidomide CRBN ligands, such as phenyl glutarimides and phenyl dihydrouracils, aims to improve properties like chemical stability and to expand the range of proteins that can be targeted for degradation. researchgate.netacs.orgacs.org

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. thermofisher.comresearchgate.net It operates through a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the 26S proteasome. thermofisher.comharvard.edu E3 ligases, like the CRL4-CRBN complex, are responsible for recognizing specific substrates. binasss.sa.cr

This compound-based molecular glues and PROTACs modulate this system by hijacking the CRL4-CRBN complex. binasss.sa.crresearchgate.net By binding to CRBN, these molecules effectively reprogram its substrate specificity. biorxiv.org The newly formed ternary complex—comprising the this compound molecule, CRBN, and the neosubstrate—is recognized by the rest of the UPS machinery. biochempeg.com This leads to the polyubiquitination of the neosubstrate, which is then shuttled to the proteasome for degradation. biorxiv.orgbinasss.sa.cr This induced degradation is a powerful therapeutic strategy, as it can eliminate proteins previously considered "undruggable" by conventional inhibitors. enamine.net

Targeted Protein Degradation (TPD) with this compound-Containing Molecular Glues and PROTACs

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer effects, this compound derivatives have demonstrated a broad spectrum of antimicrobial activities. ontosight.aimdpi.com This includes effectiveness against various bacteria, fungi, and viruses.

Research has shown that this compound derivatives possess antibacterial activity, with studies indicating a greater susceptibility for Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.comnih.govtandfonline.com In one study, several synthetic derivatives were effective against Bacillus cereus, with compound 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) showing the best potential with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL. tandfonline.comnih.govtandfonline.com Additionally, a new this compound alkaloid isolated from the plant Croton pullei showed moderate antibacterial activity, particularly against Staphylococcus aureus. nih.gov

The antifungal properties of this compound-containing compounds are also well-documented. Natural products like cycloheximide (B1669411), streptimidone, and 9-methylstreptimidone are known for their potent antifungal effects. tandfonline.comacs.orgpublish.csiro.au Lactimidomycin also displays significant antifungal activity. nih.govtandfonline.com Streptimidone has been shown to be highly effective against several plant pathogenic fungi, including Phytophthora capsici and Botrytis cinerea. acs.org

Furthermore, certain this compound derivatives have been found to exhibit antiviral activity. researchgate.netjst.go.jpnih.gov Synthetic derivatives have shown activity against coxsackievirus B3, influenza A virus, and herpes simplex virus 2 (HSV-2). researchgate.netnih.govresearchgate.net The natural product 9-methylstreptimidone has also been reported to have antiviral effects against polio virus and influenza A. publish.csiro.au Research suggests that for antiviral activity, a conjugated system at the β-substituted moiety of the this compound structure may be important. researchgate.netjst.go.jp

Table 3: Antimicrobial Activity of Selected this compound Compounds

Compound/Derivative Type Activity Type Target Organism(s) Key Findings
Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate Antibacterial Bacillus cereus MIC of 0.625 mg/mL. tandfonline.comnih.gov
**this compound alkaloid from *Croton pullei*** Antibacterial Staphylococcus aureus Highest inhibition observed against this bacterium. nih.gov
Streptimidone Antifungal Phytophthora capsici, Botrytis cinerea Strong control efficacies against plant diseases. acs.org
9-Methylstreptimidone Antifungal, Antiviral Saccharomyces cerevisiae, Polio virus, Influenza A Marked antifungal and antiviral activity reported. publish.csiro.au
Synthetic this compound (compound 6f) Antiviral Coxsackievirus B3, Influenza A Displayed strong activity against both viruses. researchgate.netnih.gov
Synthetic this compound (compound 7a) Antiviral Herpes simplex virus 2 (HSV-2) Showed activity against HSV-2. researchgate.netnih.gov

Anti-inflammatory Effects

Certain this compound derivatives have demonstrated notable anti-inflammatory properties. ontosight.aiontosight.ai These compounds can modulate inflammatory pathways and reduce the production of inflammatory mediators.

One such derivative, 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G), is a synthetic compound derived from 9-methylstreptimidone. nih.gov Studies have shown it possesses potent anti-inflammatory effects. nih.gov In research on dextran-sulfate-sodium (DSS)-induced colitis in rats, DTCM-G treatment resulted in significantly lower disease activity index (DAI) values and reduced histological signs of colitis compared to control groups. nih.govsemanticscholar.org The anti-inflammatory action of DTCM-G is linked to its ability to inhibit the activation of activator protein-1 (AP-1), a transcription factor involved in inflammation, thereby suppressing the activation of macrophages. nih.govsemanticscholar.org

Another this compound antibiotic, S632A3, isolated from Streptomyces hygroscopicus, has also been investigated for its anti-inflammatory capabilities. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, S632A3 was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.gov This effect was achieved by suppressing the gene transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, S632A3 was shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov The underlying mechanism involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) and the ASK1-p38 signaling pathway, which in turn attenuates NF-κB activity. nih.gov

The well-known this compound derivative, thalidomide, and its analogs also exert immunomodulatory effects, which are linked to their anti-inflammatory properties. wikipedia.org These compounds bind to the cereblon (CRBN) protein, an E3 ubiquitin ligase adaptor, which modulates the degradation of specific proteins involved in inflammatory responses. wikipedia.orgnih.gov

Table 1: Research Findings on Anti-inflammatory Effects of this compound Derivatives

CompoundModel SystemKey FindingsReference(s)
3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G) Dextran-sulfate-sodium (DSS)-induced colitis in ratsSignificantly lowered disease activity index and histological grading of colitis. Reduced submucosal densities of various immune cells. nih.govsemanticscholar.org
S632A3 Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesInhibited NO and PGE2 production by suppressing iNOS and COX-2 gene expression. Reduced TNF-α and IL-6; increased IL-10. Inhibited GSK-3β and ASK1-p38 signaling. nih.gov

Neurological Activities

The this compound structure is a key feature in compounds with significant effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, sedative, and neuroprotective activities. ontosight.ai

A number of this compound derivatives have been synthesized and evaluated for their potential to manage seizures. ontosight.aiontosight.ai Research has shown that these compounds can be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. capes.gov.brkoreascience.kr

For instance, a series of (R)- and (S)-N-Cbz-α-aminoglutarimides were synthesized and tested for anticonvulsant activity. capes.gov.br The compound (S)-N-Cbz-α-amino-N-methyl this compound was identified as a particularly active agent, showing efficacy in both MES and PTZ tests in mice. capes.gov.brkoreascience.kr This suggests a broad spectrum of anticonvulsant activity, potentially making it effective against different types of seizures. koreascience.kr Other this compound derivatives have also shown promise in treating epilepsy and related seizure disorders. ontosight.aiontosight.ai

Table 2: Anticonvulsant Activity of a this compound Derivative

CompoundTest Model (Mice)ED₅₀ (Effective Dose)TD₅₀ (Neurotoxic Dose)Reference(s)
(S)-N-Cbz-α-amino-N-methyl this compound Maximal Electroshock (MES)36.1 mg/kg62.5 mg/kg capes.gov.br
Pentylenetetrazole (PTZ)12.5 mg/kg62.5 mg/kg capes.gov.br

The this compound scaffold is present in compounds known for their anxiolytic and sedative-hypnotic effects. researchgate.net One of the earliest and most well-known examples is thalidomide (α-phthalimido this compound), which was initially marketed as a sedative. nih.gov It demonstrated a quieting effect on the central nervous system, promoting sleep and reducing the voluntary activity of laboratory animals without causing the initial excitation associated with barbiturates. nih.gov

Other this compound derivatives, such as N-isopentyl-3-phenyl-glutarimide, have been explored for their potential anxiolytic and sedative activities. ontosight.ai These effects are thought to arise from their interaction with neurotransmitter systems in the brain. ontosight.ai Similarly, compounds like 2,2-diethyl-N-phenethyl-glutarimide have been noted for their potential sedative and anxiolytic properties. ontosight.ai

The neurological activities of this compound derivatives are often rooted in their interactions with various neurotransmitter systems. ontosight.ai Some glutarimides are believed to modulate the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. ontosight.ai

The compound Phenthis compound has been noted to interact with multiple neurotransmitter systems. It may increase the risk of tachycardia when combined with agents like dopamine, dobutamine, and adenosine, suggesting an interaction with adrenergic and purinergic systems. drugbank.com

Furthermore, Histamine (B1213489) this compound has been designed as a selective modulator of the H3 histamine receptor, which is primarily expressed in the central nervous system. patsnap.com The H3 receptor acts as a presynaptic autoreceptor that modulates the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine. patsnap.com By modulating H3 receptors, Histamine this compound can influence these neurotransmitter systems, which may help in restoring balance for conditions related to sleep-wake cycles and cognitive function. patsnap.com The interaction between different neurotransmitter systems, such as the dopaminergic and serotonergic systems, is crucial for functions like motivation, and disruptions can lead to conditions like depression. mdpi.com

There is growing interest in the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy (CIPN). ontosight.aiontosight.aiuzh.ch

Thalidomide, while known for its neurotoxic effects, has a structure that has been a basis for developing new compounds with neuroprotective potential. uzh.ch Its analogs, known as immunomodulatory imide drugs (IMiDs), are being investigated for their ability to mitigate neuroinflammation, a key factor in many neurodegenerative conditions. nih.gov For example, 3-monothiopomalidomide (3-MP), a thalidomide-like IMiD, has shown potent anti-inflammatory effects and represents a promising candidate for treating traumatic brain injury (TBI) and other neurodegenerative diseases where neuroinflammation is a prominent component. nih.gov The this compound moiety of these compounds is crucial for their binding to a hydrophobic pocket within the cereblon (CRBN) protein, which is central to their mechanism of action. nih.gov

Other Biological Activities

Beyond their anti-inflammatory and neurological effects, this compound derivatives have been investigated for a range of other biological activities. Research has indicated that certain derivatives possess antimicrobial and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.ai

Antimicrobial Activity : Several studies have highlighted the potential of this compound compounds as antimicrobial agents, showing effectiveness against various microorganisms. ontosight.aiontosight.aiontosight.aiontosight.ai This makes them candidates for the development of new antibiotics. ontosight.aiontosight.ai

Anticancer Activity : There is evidence that some this compound derivatives may inhibit the proliferation of cancer cells. ontosight.aiontosight.aiontosight.aiontosight.ai For instance, 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G) and dehydroxymethylepoxyquinomicin (DHMEQ) have demonstrated anticancer effects against various cancers, which, combined with their anti-inflammatory properties, makes them potential therapeutic candidates. nih.govsemanticscholar.org The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, which are derivatives of thalidomide, are approved for treating multiple myeloma. wikipedia.org Their mechanism involves binding to cereblon (CRBN), which leads to the degradation of proteins essential for cancer cell survival. wikipedia.orgacs.org

Enzyme Inhibition

The this compound scaffold is a key structural feature in a variety of compounds that exhibit significant inhibitory activity against several important enzymes. These derivatives have been the subject of extensive research due to their therapeutic potential in various diseases.

One of the notable targets of this compound derivatives is aromatase , an enzyme crucial for the synthesis of estrogens. Aminoglutethimide (B1683760), a non-steroidal aromatase inhibitor, is used in the treatment of hormone-sensitive metastatic breast cancer. tandfonline.com It effectively breaks the metabolic pathway to estrogens by inhibiting the conversion of androgens into estrogens. google.com However, aminoglutethimide also inhibits desmolase, an enzyme involved in corticosteroid synthesis. google.com Further research has led to the development of more selective inhibitors. For instance, 3-ethyl-3-(4-pyridyl)this compound has been found to inhibit aromatase without affecting desmolase activity. google.com

Another enzyme inhibited by this compound-containing compounds is steroid sulfatase . Certain estrone (B1671321) derivatives where the D-ring is replaced with a this compound moiety have demonstrated potent inhibition of this enzyme, which is implicated in the development of hormone-dependent breast tumors. tandfonline.com

Research has also explored the potential of this compound derivatives as inhibitors of dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis and repair. ontosight.ai Additionally, newly synthesized this compound derivatives bearing a phosphonomethyl group have shown potent angiotensin I-converting enzyme (ACE) inhibitory activity. researchgate.net In in vitro assays, five of these new compounds displayed IC50 values ranging from 0.02 to 0.27 mg/mL, with two derivatives exhibiting higher efficiency than the reference drug, Captopril. researchgate.net

Furthermore, the this compound structure is central to the action of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. These molecules function by binding to Cereblon (CRBN) , which is a substrate receptor component of the CRL4^CRBN^ E3 ubiquitin ligase complex. wikipedia.orgnih.gov This binding event modulates the ubiquitination of target proteins, leading to their degradation. wikipedia.org Other reported inhibitory activities include the inhibition of c-jun phosphorylation and the production of cytokines such as IL-10 and IL-12. biosynth.com

Table 1: this compound Derivatives and Their Enzyme Inhibition

Effects on Protein Synthesis and Translation Elongation

A significant biological activity of several this compound-containing natural products is the potent inhibition of protein synthesis in eukaryotic cells. openbiochemistryjournal.com These compounds primarily act by interfering with the elongation phase of translation on the ribosome.

Cycloheximide (CHX), a well-known member of the this compound antibiotic family, specifically inhibits the 80S ribosomes found in eukaryotes. openbiochemistryjournal.com It obstructs the translocation step of elongation, which is the process of moving the ribosome along the mRNA to the next codon. scienceopen.comresearchgate.net Structural and footprinting experiments have revealed that CHX binds to the E-site (exit site) of the 60S ribosomal subunit. scienceopen.commpg.de This binding site is located in a pocket that includes the ribosomal protein eL42 and a specific cytidine (B196190) nucleotide (C3993) in the ribosomal RNA. openbiochemistryjournal.comscienceopen.com By occupying the E-site, CHX prevents the deacylated tRNA from properly settling in this site, thereby stalling the ribosome's movement. mpg.de

Lactimidomycin (LTM), another this compound-containing polyketide, also functions as a potent inhibitor of translation elongation. scienceopen.commedchemexpress.com It shares a common binding pocket with CHX in the ribosomal E-site and similarly blocks the translocation step. scienceopen.com However, studies have shown differences in their precise mechanisms. The larger size of LTM compared to CHX influences its interaction with the ribosome; LTM binding is inhibited when the E-site is already occupied by a tRNA, whereas the smaller CHX can more readily exchange with the tRNA. mpg.de The inhibitory concentration (IC50) for LTM in protein synthesis has been measured at 37.82 nM. medchemexpress.com

The this compound ring itself is considered essential for ribosome binding and the subsequent inhibition of translation. nih.gov This is supported by the observation that the this compound and macrolactone moieties of compounds like LTM work together synergistically to achieve potent inhibition of translation elongation. nih.gov The biological activity of thalidomide has also been linked to its this compound ring, with theories proposing it may interfere with the elongation phase of protein synthesis in a manner similar to cycloheximide. nih.gov

Table 2: Effects of this compound-Containing Compounds on Protein Synthesis

Medicinal Chemistry and Pharmaceutical Research

Glutarimide as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to molecular frameworks that possess the ability to bind to multiple biological targets with high affinity, often serving as versatile templates for the development of novel ligands researchgate.netmdpi.comacs.org. These scaffolds are frequently identified in existing successful drugs and natural products, indicating their favorable interactions with biological systems researchgate.netacs.org. This compound, a cyclic imide structure characterized by a six-membered ring containing two carbonyl groups and a nitrogen atom, fits this description due to its structural rigidity, hydrogen bonding capabilities, and amenability to chemical modification beilstein-journals.orgresearchgate.net. These features allow this compound derivatives to engage with various protein targets through a combination of hydrophobic, polar, and hydrogen bonding interactions cambridgemedchemconsulting.comontosight.ai. The this compound scaffold is particularly recognized for its role in the development of immunomodulatory drugs (IMiDs), such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, which are critical in treating hematological malignancies beilstein-journals.orgucl.ac.ukwikipedia.org. Beyond these well-established examples, the this compound core has been explored as a foundation for agents targeting a broader spectrum of diseases, highlighting its status as a privileged structure in drug discovery ontosight.ai.

Development of Novel Therapeutic Agents

The this compound scaffold serves as a foundational element for the design and synthesis of novel therapeutic agents across various disease areas. Its inherent versatility allows medicinal chemists to systematically modify the core structure, introducing diverse substituents to fine-tune biological activity and target specificity cambridgemedchemconsulting.comresearchgate.netontosight.aiacs.orgontosight.ainih.govbiorxiv.orgresearchgate.net. Research has focused on leveraging the this compound moiety to develop compounds with potential applications in oncology, immunology, and neurodegenerative disorders, among others beilstein-journals.orgontosight.ai. For instance, derivatives are being investigated for their ability to modulate protein degradation pathways, a mechanism central to the action of IMiDs and proteolysis-targeting chimeras (PROTACs) beilstein-journals.org. Furthermore, this compound-based compounds have shown promise as agents with antimicrobial, anticancer, and neuroprotective effects, underscoring the broad therapeutic potential of this scaffold ontosight.ai. The ongoing exploration of this compound derivatives aims to identify new molecular entities with improved efficacy and novel mechanisms of action.

Design and Optimization of Pharmacological Profiles

The strategic design and optimization of this compound derivatives are crucial for enhancing their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in understanding how modifications to the this compound core influence its interaction with biological targets. Medicinal chemists systematically alter substituents at various positions of the this compound ring, as well as the nature of the N-linked groups, to improve target binding affinity and reduce off-target effects cambridgemedchemconsulting.comontosight.ai. For example, the incorporation of specific functional groups, such as spiro-isoxazole moieties, has been shown to influence binding modes and improve properties like lipophilicity and cytotoxicity profiles in this compound-based ligands for cereblon (CRBN) ontosight.ai. Similarly, the exploration of phenyl-glutarimide analogues has demonstrated their potential as stable CRBN binders with high ligand efficiency, suitable for PROTAC design. These optimization efforts are guided by a deep understanding of molecular interactions and a systematic approach to chemical modification.

Challenges in Clinical Translation and Drug Development

Despite the significant promise of this compound-based compounds, their progression from preclinical research to clinical application often involves navigating complex challenges in drug development. One notable challenge is the inherent instability of some this compound derivatives, which can undergo hydrolysis in biological fluids, affecting their efficacy and requiring careful formulation or chemical modification. Furthermore, while the this compound scaffold offers broad target engagement, achieving high selectivity for a specific target while minimizing off-target effects remains a critical aspect of drug design. The historical context of thalidomide also underscores the importance of thoroughly evaluating the safety and pharmacokinetic profiles of new this compound derivatives, particularly concerning potential developmental toxicities, although modern derivatives have been designed to mitigate these risks ucl.ac.ukacs.org. Overcoming these hurdles requires sophisticated medicinal chemistry approaches, robust preclinical testing, and careful clinical trial design to ensure the successful translation of this compound-based therapeutics.

Compound Name Table:

Compound Name
This compound
Thalidomide
Lenalidomide
Pomalidomide
Cycloheximide (B1669411)
Glutethimide
Avadomide
NA30424
Migrastatin (B49465) (MGS)
Lactimidomycin (B1249191) (LTM)
NGT-201-12
QXG-6442
CHEMBL2289312
N-phenethyl-3-phenyl-glutarimide
This compound, N-(5-(p-aminophenoxy)pentyl)-3-ethyl-3-methyl-

Advanced Research Topics and Emerging Applications

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the nuanced physicochemical properties and biological activities of glutarimide and its derivatives. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been instrumental in understanding its molecular structure, vibrational frequencies, and infrared intensities. acs.org

Researchers have employed DFT, alongside other ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2), to perform comprehensive analyses. acs.orgosti.gov These studies have shown that methods like MP2 and DFT (specifically with the BP86 functional) provide excellent agreement with experimental infrared spectra of this compound isolated in low-temperature matrices. acs.org Such calculations have enabled the unequivocal assignment of experimental infrared bands by analyzing the potential energy distribution (PED). acs.orgnepjol.info

One significant finding from DFT calculations is the prediction of a significant flattening of the this compound ring. acs.org This structural feature suggests a resemblance to pyrimidine (B1678525) bases, leading to the hypothesis that some this compound-based drugs may interact with DNA by intercalating between base pairs or acting as antagonists to uracil (B121893) and thymine. acs.orgnih.gov Conformational analyses have also been a key application of DFT, helping to determine the most stable conformations of this compound and its derivatives. tuwien.atnih.gov For instance, theoretical studies on N-acyl-glutarimides have used DFT to investigate their unique electronic properties and twisted amide bonds. nih.govresearchgate.net

The table below summarizes key findings from various DFT studies on this compound and related structures.

Study Focus Methodology Key Findings Reference
Vibrational Spectra DFT (BP86), MP2, Hartree-Fock Provided excellent agreement with experimental IR spectra, enabling detailed vibrational assignment. acs.org
Molecular Structure DFT, MP2, RHF SCF Confirmed a flattened ring structure and predicted the effects of methyl substitution on planarity. acs.orgosti.gov
Conformational Analysis DFT (B3LYP) Identified stable conformers and investigated rotational barriers in this compound derivatives. tuwien.atresearchgate.net
Reactivity DFT (B3LYP) Explored the C-N bond activation in N-glutarimide amides for cross-coupling reactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment. While specific MD simulation studies focusing solely on the parent this compound molecule are not extensively documented in the provided context, the principles of MD are widely applied to its derivatives, particularly in the study of drug-target interactions. researchgate.netnih.gov

MD simulations are crucial for understanding how this compound-containing molecules, such as thalidomide (B1683933) and its analogs, interact with their biological targets like Cereblon (CRBN). researchgate.net These simulations can reveal the dynamic nature of the binding pocket and how the flexibility of both the ligand and the protein contribute to the binding affinity and specificity. For example, MD simulations based on cryo-EM structures have been used to illustrate the dynamic interactions within ternary complexes involving CRBN, a this compound-based degrader, and a target protein. researchgate.net This approach helps in rationalizing structure-activity relationships (SAR) and in the design of new, more potent molecular glue degraders. biorxiv.org

The general workflow of such a study is outlined below:

Interactive Data Table: Typical Workflow for MD Simulation of a this compound Derivative

Step Description
1. System Setup The initial structure of the protein-ligand complex (e.g., from docking or crystallography) is placed in a simulation box filled with solvent molecules (typically water) and ions to neutralize the system.
2. Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing the solvent and ions to relax around the protein-ligand complex.
3. Production Run A long simulation is run at constant temperature and pressure, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved at regular intervals.
4. Analysis The trajectory is analyzed to study various properties, such as the stability of the complex (RMSD), flexibility of different regions (RMSF), protein-ligand interactions (hydrogen bonds, hydrophobic contacts), and binding free energies.

Prediction of Biological Activities and Interactions

Computational methods are extensively used to predict the biological activities of this compound derivatives and to understand their interactions with biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) models are two of the primary tools employed for this purpose. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. walshmedicalmedia.com For this compound-based molecules, docking studies have been vital in understanding how they bind to the Cereblon (CRBN) E3 ubiquitin ligase. biorxiv.orgnih.gov These studies have shown that the this compound ring is crucial for binding, typically fitting into a hydrophobic pocket and forming key hydrogen bonds with the protein. biorxiv.orgnih.gov By docking various analogs, researchers can rationalize structure-activity relationships (SAR) and predict which modifications are likely to enhance or diminish binding affinity and subsequent biological activity, such as protein degradation. biorxiv.orgnih.gov

QSAR models build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For this compound derivatives, QSAR can be used to predict activities like anti-cancer efficacy or protein degradation potential based on various molecular descriptors. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. nih.gov

The table below highlights examples of how these predictive methods are applied to this compound analogs.

Predictive Method Application Example Key Insights Reference
Molecular Docking Docking of thalidomide analogs into the CRBN binding pocket. Rationalized SAR, showing the importance of the this compound ring for binding and how modifications affect interaction. biorxiv.orgnih.gov
Molecular Docking Docking of novel this compound analogs to predict degradation of proteins like Aiolos and GSPT1. Helped to rationalize selective protein degradation based on the fit within the ternary complex. nih.gov
QSAR Development of a QSAR model for Cereblon modulators. Predicted the protein degradation activity for analogs where docking alone could not rationalize the SAR. nih.gov

Studies on Nonenzymatic Deamidation Mechanisms

Nonenzymatic deamidation of glutamine (Gln) residues in proteins is a spontaneous post-translational modification that can lead to protein structural changes and is implicated in aging and disease. nih.govacs.org This reaction is believed to proceed through a six-membered this compound ring intermediate. nih.govacs.orgmdpi.com

Computational studies, primarily using DFT, have been crucial in elucidating the mechanisms of this compound formation from Gln residues. acs.org These studies investigate the reaction pathway, which typically involves two main steps: cyclization to form a gem-hydroxylamine intermediate, followed by deammoniation to yield the this compound ring. mdpi.comresearchgate.net The calculations explore the energetics of these steps, both in the absence and presence of catalysts like water molecules, phosphate (B84403) ions, and carbonate ions. acs.org

Results suggest that catalysts can significantly lower the activation energy barriers for this compound formation. acs.org For instance, the calculated activation barriers for phosphate- and carbonate-catalyzed reactions are low enough for the reaction to occur under physiological conditions. acs.org These theoretical investigations also highlight the importance of the C-terminal adjacent amino acid residue, with sequences like Gln-Gly showing the highest deamidation rates due to favorable transition state stabilization. mdpi.com

Interactive Data Table: Calculated Activation Barriers for this compound Formation

Catalyst Calculated Activation Barrier (kJ mol⁻¹) Significance Reference
Phosphate ions 115 Low enough for the reaction to occur under physiological conditions. acs.org
Carbonate ions 112 Low enough for the reaction to occur under physiological conditions. acs.org
Water molecules Higher than phosphate/carbonate catalysis Suggests that while possible, water-catalyzed deamidation is slower. acs.org

Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a fundamental chemical concept that also applies to this compound and its derivatives. The this compound ring contains two carbonyl (keto) groups, which can potentially tautomerize to their enol forms. While the equilibrium strongly favors the diketone form, the enol tautomer plays a critical role in certain reaction mechanisms, such as stereoinversion. researchgate.netrsc.org

Theoretical studies using DFT have been employed to investigate the keto-enol tautomerization of this compound. researchgate.netkanazawa-u.ac.jp These calculations aim to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. One study investigated the racemization energy barrier of piperidinedione (this compound) as a presumed intermediate in the isomerization of L-glutamic acid to D-glutamic acid. researchgate.net The activation barrier for the keto-enol isomerization, assisted by two water molecules, was calculated to be 28.1 kcal/mol. researchgate.net This result suggests that the energy barrier for the racemization of glutamic acid residues is comparable to that of aspartic acid residues, implying that if the this compound intermediate is formed, racemization is possible. researchgate.net

The study of tautomerism is also relevant for understanding the reactivity and biological activity of this compound-containing drugs. frontiersin.orgnih.gov The presence of different tautomeric forms, even in small amounts, can influence how a molecule interacts with its biological target. rsc.org

Investigation of Stereoinversion Mechanisms

The stereoinversion of amino acid residues in proteins is a non-enzymatic modification associated with aging. nih.gov While the stereoinversion of aspartic acid via a succinimide (B58015) intermediate is well-studied, the corresponding reaction for glutamic acid (Glu) is less common. It is hypothesized that Glu stereoinversion proceeds through a six-membered this compound (GI) intermediate. nih.govmdpi.com

Computational studies using DFT have been instrumental in exploring this proposed mechanism. nih.govmdpi.com Researchers have modeled the formation of the this compound intermediate from a Glu residue and the subsequent stereoinversion of the GI intermediate itself. The calculations often involve model compounds where a Glu residue is capped to mimic its presence in a peptide chain and include water molecules as catalysts. researchgate.netnih.gov

These studies have found that the activation energy required for a Glu residue to form a this compound intermediate is significantly high, suggesting the reaction is not favored under physiological conditions. nih.gov Furthermore, investigations into the stereoinversion of the l-GI intermediate in an aqueous phase revealed a high activation barrier (approximately 36 kcal·mol⁻¹), which is much higher than that in the gas phase and exceeds the experimentally determined barrier for aspartic acid stereoinversion. mdpi.comnih.gov This high energy barrier provides a compelling explanation for why stereoinverted Glu residues are rarely detected in human proteins. mdpi.com

Interactive Data Table: Calculated Activation Energies for Stereoinversion Processes

Process Computational Method Calculated Activation Energy Conclusion Reference
Glu to this compound Intermediate Formation DFT (B3LYP/6-31+G(d,p)) with 2 water molecules 32.3 kcal mol⁻¹ Not favored under physiological conditions. nih.gov
l-Glutarimide Intermediate Stereoinversion DFT (B3LYP/6-31+G(d,p)) in aqueous phase ~36 kcal mol⁻¹ Higher than Asp stereoinversion; explains the rarity of d-Glu in proteins. mdpi.comnih.gov
Asp-residue Stereoinversion (Experimental) N/A 25.7–29.0 kcal mol⁻¹ Provides a benchmark for comparison with calculated Glu stereoinversion. mdpi.com

Materials Science Applications

The unique heterocyclic structure of this compound makes it a valuable building block in materials science. Researchers are exploring its use in creating advanced polymers, composites, and functional materials with tailored properties.

This compound is utilized in the modification and production of various polymers and resins to enhance their thermal and optical properties. A significant application involves the reaction of poly(methyl methacrylate) (PMMA) with primary amines like monomethylamine or ammonia (B1221849) in a twin-screw reactor to produce polythis compound resins. google.comjustia.com This process converts the methacrylate (B99206) units into this compound structures within the polymer chain.

These this compound-based polymers are noted for their high glass transition temperatures (Tg), which can reach from 140°C up to 170°C, a significant improvement over the 105°C Tg of standard PMMA. google.comresearchgate.net This enhanced thermal stability makes them suitable for high-temperature applications. google.com The aminolysis and subsequent amidization of PMMA's ester groups lead to the formation of polythis compound, which exhibits high thermostability with a degradation onset temperature of about 400°C. researchgate.net Depending on the reaction conditions, these resins can be produced with specific characteristics, such as a low stress-optical coefficient and reduced acid or anhydride (B1165640) content. google.com Furthermore, n-alkylthis compound/acrylic copolymers are recognized as a class of materials for various applications, including as indirect food additives in semirigid and rigid plastics. fao.org

This compound derivatives are considered interesting candidates for the development of new materials in the field of organic electronics. ossila.com The unique structural and chemical properties conferred by the this compound ring make these compounds a subject of research for potential use in materials with tailored optical and electrical properties. nih.gov Organic semiconductors, which form the basis of organic electronics, are typically pi-bonded molecules or polymers that allow charge transport. wikipedia.org While there is interest in the potential of this compound-based materials for applications in this area, detailed research findings on their specific use or performance in devices like organic field-effect transistors (OFETs) or conductive polymers are not widely documented in the available literature. The development of materials for organic electronics remains an active area of research, focusing on challenges such as stability, performance, and manufacturing scalability. beilstein-institut.de

The integration of this compound into composite materials, particularly with graphene, has led to significant advancements in energy storage. One notable application is the development of high-performance lithium-sulfur (Li-S) batteries. acs.org A key challenge in Li-S batteries is the "shuttle effect," where polysulfides dissolve into the electrolyte, leading to rapid capacity degradation. acs.org To address this, researchers have introduced the polar organic molecule this compound (GIM) onto nonpolar graphene (G) to create a G-GIM composite. acs.org This composite serves as a host material for sulfur in the battery's cathode. acs.org

The this compound modification creates a polar interface that effectively immobilizes the polysulfides, mitigating the shuttle effect and improving the utilization of the active sulfur. acs.org This strategy has been demonstrated to be feasible and effective for creating high-energy-density cathodes. acs.org In another application, polymethyl this compound (PMGI) is used as part of a double-layer resist in photolithography processes for fabricating patterns on graphene. tandfonline.com

Table 1: Electrochemical Performance of Graphene-Glutarimide (S/G-GIM) Cathode vs. Graphene (S/G) Cathode

Metric S/G-GIM Cathode S/G Cathode (without GIM)
Initial Discharge Capacity (at 0.2 C-rate) 1327 mAh·gs–1 acs.org Lower than S/G-GIM acs.org
Capacity after 500 cycles (at 1 C-rate) 600 mAh·gs–1 acs.org Lower than S/G-GIM acs.org
Rate Performance Better than S/G acs.org Standard

| Cycling Stability | Longer than S/G acs.org | Standard |

Research into the thermal decomposition of nitrogen-containing compounds is critical for understanding and controlling the formation of nitrogen oxides (NOx), which are significant environmental pollutants. Studies have identified this compound and succinimide as the main nitrogen-containing heterocyclic compounds (accounting for 33.55 wt%) produced during the pyrolysis of soybean protein, a model for kitchen waste. dp.tech

The pyrolysis of this compound itself is a source of NOx precursors, including hydrogen cyanide (HCN), ammonia (NH3), and isocyanic acid (HNCO). researchgate.net Density Functional Theory (DFT) studies have been employed to investigate the complex reaction mechanisms. dntb.gov.uaresearchgate.net These theoretical studies, along with experimental work, help to elucidate the pathways by which this compound breaks down at high temperatures and how its nitrogen content is converted into these precursor molecules. researchgate.netacs.org Understanding these formation mechanisms is essential for developing technologies to control NOx emissions from the combustion and incineration of biomass and organic waste. researchgate.net

A novel class of hybrid organic-inorganic polymers has been developed by incorporating this compound into a polysilsesquioxane backbone. nih.govmdpi.com These materials are synthesized through the hydrolytic polycondensation of a previously unknown monomer, trifunctional (trimethoxysilylpropyl)this compound. nih.govmdpi.com This method provides a versatile and environmentally friendly (chlorine-free) route to creating functional polysilsesquioxane polymers with this compound side-chain groups. mdpi.com

The resulting polymers exhibit a combination of desirable properties. nih.govsciprofiles.com They are soluble and possess high thermal stability, with a 5% weight loss temperature (Td5) of 335 °C. nih.govmdpi.com The synthesis yields polymers with a weight average molecular weight of 10–12 kDa and a low polydispersity index (1.38–1.47), indicating a uniform polymer structure. nih.govmdpi.com Film coatings made from these silsesquioxanes are amorphous, highly transparent (98% transmittance in the visible spectrum), and resistant to ultraviolet (UV) radiation, making them promising for applications such as protective UV-shielding coatings. nih.govmdpi.combohrium.com

Table 2: Properties of Polysilsesquioxanes with this compound Side-Chain Groups

Property Value / Description
Synthesis Method Hydrolytic polycondensation of (trimethoxysilylpropyl)this compound nih.govmdpi.com
Weight Average Molecular Weight (Mw) 10–12 kDa nih.govmdpi.com
Polydispersity Index (PDI) 1.38–1.47 nih.govmdpi.com
Thermal Stability (Td5) 335 °C nih.govmdpi.com
Thermal Stability (Td10) 405 °C mdpi.com
Film Transmittance (Visible Spectrum) 98% nih.govmdpi.com
Structure Amorphous nih.gov
Key Feature Resistance to ultraviolet radiation nih.gov

| Potential Application | Functional transparent film coatings for UV protection nih.govmdpi.com |

Agrochemical Research

This compound derivatives have been the subject of significant research in the agrochemical industry, leading to the development of potent herbicides. google.comgoogle.com Patents describe novel this compound compounds that exhibit selective herbicidal activity. google.comgoogle.com These derivatives are particularly effective against graminaceous weeds at very low dosages while showing no significant phytotoxicity to important crops such as rice, wheat, and barley. google.com The herbicidal compositions can be applied through either soil treatment or soil incorporation, demonstrating effectiveness against a wide variety of weeds. google.com The development of these selective herbicides is crucial for protecting crops and increasing agricultural productivity. google.commdpi.com In addition to synthetic derivatives, naturally occurring glutarimides, such as cycloheximide (B1669411) and streptimidone, were initially investigated as antibiotics and have known biological activities that are relevant to agricultural applications. tandfonline.com

Biotechnological and Biosynthetic Investigations

Genomic mining has become a powerful strategy for discovering novel this compound-containing polyketides. nih.govnih.gov Advances in DNA sequencing and bioinformatics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for producing these complex molecules. nih.gov Researchers analyze the genomes of various microorganisms, particularly Streptomyces and Burkholderia species, for silent or cryptic trans-AT polyketide synthase (PKS) gene clusters predicted to produce this compound derivatives. nih.govresearchgate.netcsic.es

A notable success of this approach is the discovery of gladiofungins from Burkholderia gladioli. nih.govnih.gov Bioinformatic analysis of the B. gladioli genome revealed a silent trans-AT PKS BGC. nih.govresearchgate.net This silent cluster was activated using techniques such as in situ promoter insertion and heterologous expression in a suitable host strain, leading to the isolation and characterization of several new this compound-containing analogs. nih.govnih.gov This combined approach of genome mining and genetic engineering has proven effective for the targeted discovery of new natural products. nih.govnih.gov

Similar genomic-driven approaches have been applied to marine bacteria. The genomes of Stappia indica and Labrenzia aggregata were found to contain trans-AT PKS gene clusters responsible for the biosynthesis of cytotoxic glutarimides known as sesbanimides. csic.es The discovery of these clusters in phylogenetically distant bacteria raises intriguing questions about the evolutionary relationships between different polyketide pathways. csic.es

Table 1: Examples of this compound-Containing Polyketides Discovered Through Genomic Mining

Compound Family Producing Organism Discovery Method Reference
Gladiofungins Burkholderia gladioli Activation of silent BGC via promoter insertion and heterologous expression. nih.gov, nih.gov, researchgate.net
Sesbanimides Stappia indica, Labrenzia aggregata Whole-genome sequencing and genome mining of marine bacteria. csic.es

The biosynthesis of natural this compound derivatives is predominantly carried out by large, multi-domain enzymes called trans-AT polyketide synthases (PKSs). nih.govnih.gov Unlike the more common cis-AT PKSs, these systems utilize free-standing acyltransferase (AT) domains to load the correct building blocks onto the growing polyketide chain. nih.govnih.gov

The formation of the characteristic this compound ring is a highly conserved process. It is generated by the action of three conserved genes that encode an AT, an acyl carrier protein (ACP), and an asparagine synthetase homolog. nih.govresearchgate.net This is combined with seven conserved domains of the initial PKS module (KS-DH-KR-ACP-KS-B-ACP) that facilitate a Michael-type vinylogous addition of a malonyl unit, followed by cyclization to form the imide ring. nih.govresearchgate.net

The subsequent elongation and modification of the polyketide chain are dictated by the sequence of modules and domains within the PKS assembly line. researchgate.netresearchgate.net For instance, in the biosynthesis of gladiostatin, the PKS features domains for ketoreduction (KR) and dehydration (DH) that determine the stereochemistry and saturation level of the backbone. researchgate.net The process concludes with a chain-release mechanism, which can be highly unusual. The biosynthesis of gladiostatin involves a novel release mechanism utilizing an AfsA-like offloading domain, which leads to the formation of a butenolide moiety, a rare feature in polyketides. d-nb.inforesearchgate.net This diversity in biosynthetic machinery contributes to the vast structural variety observed in this compound-containing natural products. nih.gov

Analytical Chemistry Approaches for this compound Research

The elucidation of the complex structures of novel this compound derivatives relies heavily on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information on molecular structure, connectivity, and stereochemistry. mkuniversity.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of protons and carbons, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivities between atoms. csic.es For organosilicon derivatives, ²⁹Si NMR is also employed. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is crucial for determining the precise molecular formula of a compound. nih.govnih.govcsic.es It provides the exact mass, which is used to confirm the elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govmkuniversity.ac.inmdpi.com The characteristic absorption bands for carbonyl (C=O) groups in the imide ring, N-H bonds, and other functional groups are readily identified, confirming the this compound structure. mkuniversity.ac.in

Table 2: Application of Analytical Techniques in this compound Research

Analytical Technique Application Examples from Research Reference
NMR Spectroscopy Elucidation of the carbon-hydrogen framework and atom connectivity. Structure determination of gladiofungins, sesbanimides, and polysilsesquioxanes. nih.gov, csic.es, mdpi.com
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Characterization of new this compound-containing analogs from Burkholderia gladioli. nih.gov, nih.gov
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., C=O, N-H). Characterization of novel phospho guanidine (B92328) derivatives and polysilsesquioxanes. mdpi.com, nih.gov

| X-ray Crystallography | Definitive determination of 3D molecular structure and absolute stereochemistry. | Solving the crystal structure of streptothis compound A and other novel organic compounds. | sci-hub.se, mkuniversity.ac.in |

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Analysis

The accurate quantification and analysis of this compound and its derivatives in various matrices are crucial for research and pharmaceutical applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose, offering high sensitivity and selectivity. rajithperera.comwikipedia.org These methods are essential for separating the analyte of interest from complex mixtures, such as biological fluids or reaction media. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental chromatographic technique used for the separation, identification, and quantification of chemical compounds. rajithperera.com The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. measurlabs.com For compounds like this compound and its precursors, such as glutaric anhydride, Reverse-Phase HPLC (RP-HPLC) is commonly employed. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. chromatographyonline.com The separation of glutaric anhydride, a related compound, can be achieved using a simple mobile phase of acetonitrile (B52724) and water, with UV detection at 220 nm. sielc.com The development of a stability-indicating HPLC method is critical in pharmaceutical analysis to ensure that the method can resolve the active pharmaceutical ingredient from any degradation products and impurities. chromatographyonline.com

Table 1: Example HPLC Method Parameters for a Related Compound (Glutaric Anhydride)

This table is based on a method for a structurally related compound and illustrates typical parameters that could be adapted for this compound analysis. sielc.com

ParameterSpecification
Column Newcrom R1
Column Dimensions 4.6 x 150 mm
Particle Size 3 µm
Mobile Phase Acetonitrile & Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more complex analyses requiring higher sensitivity and specificity, LC-MS/MS is the technique of choice. rsc.org It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This is particularly important for the analysis of this compound derivatives like thalidomide and its metabolites in biological samples such as human plasma or serum. researchgate.netnih.gov

LC-MS/MS methods have been extensively developed and validated for the quantification of thalidomide. These methods are typically capable of detecting the analyte at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov The process involves extracting the analyte from the plasma, often via liquid-liquid extraction, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. researchgate.netnih.gov The use of an internal standard is common to ensure accuracy and precision. nih.gov

Multiple reaction monitoring (MRM) is a frequently used scan mode in LC-MS/MS for quantitative analysis. It offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov For instance, in the analysis of thalidomide, the protonated molecular ion [M+H]⁺ at m/z 259.1 is often selected as the precursor ion, which then fragments to a specific product ion that is monitored by the detector. nih.gov

Research has demonstrated the simultaneous quantification of multiple compounds, including thalidomide and its analogs like lenalidomide (B1683929), in serum samples from patients. nih.govresearchgate.net These methods employ gradient elution on a C18 column with a mobile phase consisting of an aqueous component (like formic acid in water) and an organic component (like acetonitrile). nih.govresearchgate.net

Table 2: Summary of LC-MS/MS Method Parameters for Thalidomide Analysis

The following data is derived from methods developed for thalidomide, a prominent this compound derivative, and showcases the advanced analytical capabilities for this class of compounds.

ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 nih.gov
Analyte ThalidomideThalidomide, 5-hydroxy thalidomide, 5'-hydroxy thalidomideThalidomide, Lenalidomide, etc.
Matrix Human PlasmaHuman PlasmaHuman Serum
Extraction Liquid-Liquid ExtractionLiquid-Liquid ExtractionSolid Phase Extraction
Column TC-C18BETASIL C18Waters XBridge® BEH C18
Column Dimensions Not Specified4.6 x 150 mm, 5 µm2.1 x 50 mm, 2.5 µm
Mobile Phase Methanol-10 mM ammonium (B1175870) acetate-formic acid (60:40:0.04, v/v/v)Methanol / water with 0.1% formic acid (70/30, v/v)Formic acid aqueous solution and acetonitrile (gradient)
Flow Rate 0.9 mL/min0.5 mL/min0.3 mL/min
Detection Triple Quadrupole MSTriple Quadrupole MSTriple Quadrupole MS
Ionization Mode Positive ESIAPCI ModePositive Ionization Mode
LLOQ *2 ng/mL0.5 ng/mL4 ng/mL (for Thalidomide)

*LLOQ: Lower Limit of Quantification

Table 3: Example Mass Spectrometry Parameters for Thalidomide nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thalidomide259.184.0
Temozolomide (Internal Standard)195.9138.9

The successful application of these chromatographic methods allows for detailed pharmacokinetic studies and the reconstruction of complex metabolic pathways of this compound-based compounds. nih.govasahi-lab.jp The ability to quantify chiral metabolites and understand their formation and degradation is a significant achievement facilitated by these advanced analytical techniques. asahi-lab.jp

Future Perspectives and Unanswered Questions

Exploration of Novel Glutarimide Chemical Space

The foundational this compound structure offers a versatile template for the synthesis of new derivatives with potentially unique biological activities. jst.go.jp The exploration of this expanded chemical space is a key area of future research, with the goal of identifying novel compounds that can modulate biological processes in new ways. mdpi.comfigshare.com

Recent efforts have focused on creating new series of non-thalidomide Cereblon (CRBN) ligands by modifying the this compound core. nih.gov For instance, 2-methylidene this compound has been used as a starting material to generate a variety of 2-((hetero)aryl(methyl))thio glutarimides. nih.govrscf.ru These new derivatives have been shown to bind to the thalidomide-binding domain of human CRBN, with some exhibiting stronger binding than thalidomide (B1683933) itself. nih.gov The introduction of functional groups that permit further chemical conjugation opens up possibilities for the development of novel PROTAC (Proteolysis Targeting Chimera) protein degraders. nih.govrscf.ru

Furthermore, the synthesis of novel polysilsesquioxanes with this compound side-chains represents another avenue of exploration. mdpi.com These materials, derived from 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, have high thermal stability and potential applications in the creation of functional transparent film coatings. mdpi.com The development of enantioselective synthetic approaches to functionalized glutarimides using techniques like oxidative N-heterocyclic carbene catalysis is also expanding the accessible chemical space, providing access to a broader range of chiral this compound derivatives. acs.org

The design of phenyl this compound (PG) analogues is another promising direction. These compounds have been shown to retain affinity for CRBN with high ligand efficiency and improved chemical stability compared to traditional immunomodulatory imide drugs (IMiDs). nih.gov This has led to the development of highly potent degraders of bromodomain and extra-terminal (BET) proteins. nih.gov

Development of Targeted this compound-Based Therapies

The ability of this compound derivatives to bind to the E3 ubiquitin ligase Cereblon (CRBN) has made them a cornerstone in the development of targeted protein degradation technologies, most notably Proteolysis Targeting Chimeras (PROTACs). rscf.runih.gov Future efforts will focus on refining these therapies to improve their specificity, potency, and safety profiles.

A significant area of development is the creation of novel CRBN ligands to expand the toolkit for targeted protein degradation. nih.gov Researchers are synthesizing new this compound derivatives that bind more strongly to CRBN than existing compounds like thalidomide and possess functional groups for easier incorporation into PROTACs. nih.govrscf.ru For example, the oxidation of sulfur-containing this compound derivatives to their corresponding sulfones has been shown to markedly increase their antiproliferative activity against multiple myeloma cell lines. nih.govrscf.ru

Another strategy involves the development of achiral CRBN ligands to overcome the issue of racemization seen with traditional this compound-based drugs. Phenyl dihydrouracil (B119008) has been developed as an alternative CRBN binder for the design of non-racemic PROTACs. nih.gov Additionally, phenyl this compound-based PROTACs have demonstrated improved chemical stability and, consequently, enhanced protein degradation efficacy and cellular potency. acs.org

The application of this compound-based therapies is also being explored beyond cancer. For instance, Histamine (B1213489) this compound, a selective H3 receptor modulator, is being investigated for the treatment of neurological disorders such as ADHD, narcolepsy, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's. patsnap.com This compound modulates the release of several neurotransmitters in the central nervous system. patsnap.com

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in the study and development of this compound-based compounds. nih.gov In silico tools are being used to design and prioritize new derivatives, predict their properties, and elucidate their mechanisms of action, while in vitro and in vivo experiments provide essential validation. nih.govresearchgate.net

Computational modeling and molecular docking studies are being employed to understand the binding modes of novel this compound ligands to their targets, such as Cereblon (CRBN). nih.govnih.gov These studies help in the rational design of new compounds with improved affinity and specificity. nih.gov For example, computational investigations have provided insights into the ligand-receptor interactions of phthalimide (B116566) derivatives, which share structural similarities with some this compound-based drugs. nih.gov

Quantitative structure-activity relationship (QSAR) models are being developed to predict the biological activity and pharmacokinetic properties of new compounds. nih.gov These models, built on data from a large number of structurally diverse compounds, can help to identify key structural features that influence a compound's behavior. nih.gov

The integration of these computational methods with experimental techniques like X-ray crystallography and various biological assays allows for a more efficient and targeted drug discovery process. nih.govnih.gov This integrated approach is being used to identify potential inhibitors of targets like TNF-α and to optimize the properties of new drug candidates. nih.gov

Environmental Impact and Sustainable Synthesis of Glutarimides

As with all chemical compounds, it is important to consider the environmental fate and potential ecotoxicity of this compound and its derivatives. ntis.govmdpi.comnih.gov The widespread use of pharmaceuticals containing the this compound scaffold necessitates an understanding of their persistence, bioaccumulation, and potential for environmental contamination. mdpi.com Heterocyclic compounds, including those with a this compound ring, can be resistant to degradation and have high water solubility, which may lead to their presence in aquatic environments. mdpi.com

In response to these concerns, there is a growing emphasis on the development of sustainable and green synthesis methods for this compound-containing compounds. mdpi.com These approaches aim to minimize the environmental impact of chemical production by reducing waste, using less hazardous reagents, and improving energy efficiency.

Strategies for sustainable synthesis include the use of microwave-assisted techniques to accelerate reactions and reduce energy consumption, as well as the adoption of flow chemistry, which allows for more precise control over reaction conditions. mdpi.comfraunhofer.de Biocatalysis, which employs enzymes to carry out chemical transformations, is another promising green chemistry approach that can be applied to the synthesis of pharmaceuticals. mdpi.com The development of enantioselective synthetic methods, such as those using organocatalysis, can also contribute to more sustainable processes by reducing the need for chiral separations. researchgate.net

Q & A

Basic: How can researchers determine glutarimide's stereochemical influence on biological activity in thalidomide derivatives?

Answer:
this compound’s stereochemistry is critical for its teratogenic and therapeutic effects. To analyze this:

  • Use X-ray crystallography or NMR spectroscopy to resolve spatial configurations of this compound-containing compounds .
  • Compare activity profiles of enantiomers via in vitro assays (e.g., TNF-α inhibition) and in vivo models (e.g., zebrafish embryotoxicity tests) .
  • Validate chiral purity using chiral HPLC or circular dichroism to ensure experimental reproducibility .

Advanced: What experimental designs isolate this compound's pharmacological effects from its phthalimide counterpart in thalidomide analogs?

Answer:

  • Controlled structural modifications : Synthesize analogs with selective ring substitutions (e.g., replacing phthalimide with inert moieties while retaining this compound) .
  • Dose-response studies : Compare immunomodulatory (e.g., cereblon binding) and teratogenic effects across analogs to quantify this compound-specific contributions .
  • Ethical frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance mechanistic exploration with ethical constraints in in vivo models .

Advanced: How can researchers resolve contradictions in this compound's dual role as immunomodulatory and teratogenic agent?

Answer:

  • Comparative transcriptomics : Profile gene expression in treated cell lines (e.g., multiple myeloma cells vs. embryonic tissues) to identify pathway-specific interactions .
  • Structural-activity relationship (SAR) studies : Systematically modify this compound’s substituents (e.g., alkyl groups) and assess toxicity/therapeutic ratios .
  • Meta-analysis : Synthesize conflicting data using PRISMA guidelines, emphasizing variables like dosage, model organisms, and assay sensitivity .

Advanced: What computational strategies predict this compound-protein binding dynamics for drug design?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model this compound’s interaction with cereblon or other targets .
  • Molecular dynamics (MD) simulations : Analyze binding stability (RMSD/RMSF metrics) over 100+ ns trajectories using GROMACS .
  • Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding assays and mutagenesis data .

Basic: What methodologies validate the purity of synthetic this compound derivatives?

Answer:

  • Chromatography : HPLC with UV detection (λ = 220–280 nm) to confirm >95% purity .
  • Spectroscopic analysis : 1^1H/13^13C NMR for structural confirmation; HRMS for molecular weight validation .
  • Thermal analysis : DSC (differential scanning calorimetry) to detect polymorphic impurities .

Advanced: How to modify this compound’s structure to reduce off-target toxicity while retaining therapeutic efficacy?

Answer:

  • Fragment-based drug design : Introduce polar groups (e.g., -OH, -NH2_2) to enhance solubility and reduce hydrophobic interactions with non-target proteins .
  • In silico toxicity screening : Use ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity early in design .
  • Iterative testing : Combine zebrafish embryotoxicity assays (FET) with in vitro anti-inflammatory screens for balanced SAR optimization .

Basic: What are key considerations for literature reviews on this compound’s historical and current applications?

Answer:

  • Source evaluation : Prioritize primary literature (e.g., J. Med. Chem.) over patents or reviews for mechanistic data .
  • Database strategies : Use SciFinder or Reaxys with keywords like “this compound AND teratogenicity NOT phthalimide” to filter irrelevant results .
  • Citation tracking : Employ tools like Web of Science to identify seminal studies and recent citations .

Advanced: How to reproduce historical this compound synthesis protocols with modern analytical rigor?

Answer:

  • Protocol adaptation : Replicate 1950s thalidomide syntheses (e.g., via glutaric anhydride and ammonia) but replace outdated solvents (e.g., benzene) with safer alternatives .
  • Real-time monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and optimize yields .
  • Troubleshooting : Address discrepancies in historical purity claims using current USP/EP pharmacopeial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.